
3-Piperidino-2,2',4'-trimethylpropiophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidino-2,2’,4’-trimethylpropiophenone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidino-2,2’,4’-trimethylpropiophenone hydrochloride typically involves the reaction of 2,2’,4’-trimethylpropiophenone with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 3-Piperidino-2,2’,4’-trimethylpropiophenone hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Piperidino-2,2’,4’-trimethylpropiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Piperidino-2,2’,4’-trimethylpropiophenone hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Piperidino-2,2’,4’-trimethylpropiophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Piperidino-1,2-propanediol
- 1-Piperidinepropanol
- 4-Hydroxypiperidine
Uniqueness
3-Piperidino-2,2’,4’-trimethylpropiophenone hydrochloride is unique due to its specific structure, which includes the 2,2’,4’-trimethylpropiophenone moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
27922-18-5 |
|---|---|
Fórmula molecular |
C17H26ClNO |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-13-7-8-16(14(2)11-13)17(19)15(3)12-18-9-5-4-6-10-18;/h7-8,11,15H,4-6,9-10,12H2,1-3H3;1H |
Clave InChI |
RFWGOZNKWOATIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)C(C)CN2CCCCC2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


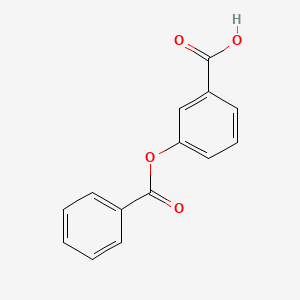
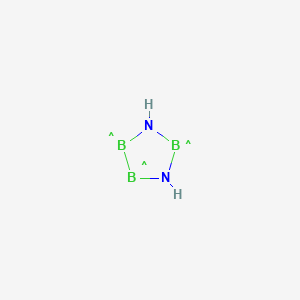
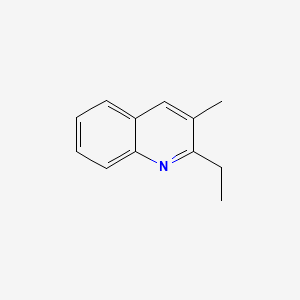
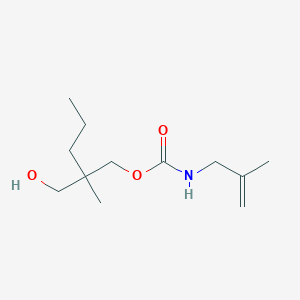

![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)
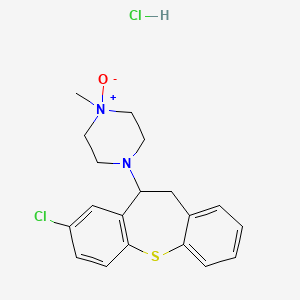
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)
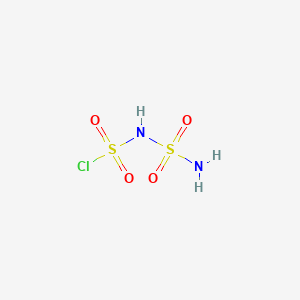
![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)

